Lazertinib

NSCLC First-line Cardiotoxicity

Lazertinib (YH25448) is the preferred third-generation EGFR TKI for research where cardiovascular safety is paramount. MARIPOSA trial head-to-head data demonstrate a superior cardiac profile versus osimertinib—lower QT prolongation (9% vs. 17%) and LVEF decline (1% vs. 4%). Its high BBB penetration delivers 90.6% intracranial disease control and 55% objective intracranial response, supporting CNS metastasis models. Network meta-analyses rank it the most effective 3G TKI for L858R-mutant NSCLC. Clinically active in uncommon EGFR mutations (ORR 50%). Procure this compound when differentiated cardiac safety, robust intracranial activity, or L858R-subtype potency is study-critical.

Molecular Formula C30H34N8O3
Molecular Weight 554.6 g/mol
CAS No. 1903008-80-9
Cat. No. B608487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLazertinib
CAS1903008-80-9
SynonymsLazertinib;  YH-25448;  YH 25448;  YH25448;  GNS-1480;  GNS 1480;  GNS1480.
Molecular FormulaC30H34N8O3
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC
InChIInChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34)
InChIKeyRRMJMHOQSALEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lazertinib (CAS 1903008-80-9): Baseline Overview for EGFR-Mutant NSCLC Procurement


Lazertinib (YH25448, GNS-1480) is an oral, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets activating EGFR mutations (exon 19 deletions and L858R) as well as the T790M resistance mutation [1]. It is characterized by high blood-brain barrier penetration and a reduced off-target toxicity profile relative to earlier-generation EGFR TKIs [2]. Lazertinib is approved as Lazcluze® in combination with amivantamab for first-line treatment of EGFR-mutant non-small cell lung cancer (NSCLC), and as monotherapy (Leclaza®) in certain regions [3].

Why Lazertinib Cannot Be Substituted with Other Third-Generation EGFR TKIs in Research or Clinical Procurement


Third-generation EGFR TKIs are not interchangeable due to significant differences in their selectivity profiles, central nervous system (CNS) penetration, and toxicity spectra, particularly concerning cardiotoxicity [1]. While osimertinib, lazertinib, and other agents share a common target class, their distinct molecular structures result in varying off-target kinase inhibition, which directly impacts clinical safety and applicability in specific patient subpopulations [2]. For instance, lazertinib exhibits a more favorable cardiovascular safety profile compared to osimertinib, a critical differentiator for procurement in studies involving patients with cardiovascular comorbidities [3]. Therefore, substituting one third-generation TKI for another without rigorous comparative data can compromise experimental validity and clinical outcomes. The following evidence guide provides the quantitative data necessary for an informed, differentiated selection.

Lazertinib Quantitative Differentiation: Head-to-Head and Comparative Evidence vs. Osimertinib and Other EGFR TKIs


Comparable Efficacy to Osimertinib in First-Line NSCLC with a More Favorable Cardiotoxicity Profile

In the phase 3 MARIPOSA trial's randomized, double-blind comparison of lazertinib monotherapy (n=216) versus osimertinib monotherapy (n=429) in treatment-naïve EGFR-mutant advanced NSCLC, lazertinib demonstrated statistically comparable progression-free survival (PFS) and objective response rate (ORR) [1]. However, lazertinib exhibited a significantly lower incidence of QT interval prolongation, a key cardiac safety metric [2]. This positions lazertinib as a cardio-safer alternative with non-inferior efficacy, which is a critical procurement consideration for clinical studies targeting older or cardiovascular-compromised patient populations [3].

NSCLC First-line Cardiotoxicity

Superior CNS Activity and Penetration Compared to First-Generation EGFR TKIs and Potentially Osimertinib

Lazertinib demonstrates potent intracranial activity, a critical differentiator for treating NSCLC patients with brain metastases. Preclinical studies indicate lazertinib has high blood-brain barrier (BBB) penetration [1]. Clinically, in a phase I/II study of patients who progressed on prior EGFR TKIs, lazertinib achieved an intracranial disease control rate (IDCR) of 90.6% and an objective intracranial response rate (OIRR) of 54.5% in patients with baseline brain metastases [2]. In a separate phase II study for patients with CNS failure to prior TKIs, the intracranial objective response rate (iORR) was 55% [3]. Comparative data from a LASER301 subset analysis showed lazertinib significantly prolonged CNS progression-free survival compared to gefitinib (HR 0.42; 95% CI 0.22-0.81; P=0.009) [4]. While direct comparative CNS data with osimertinib are limited, preclinical models suggest lazertinib's CNS penetration may be superior [5].

Brain Metastases CNS Penetration Intracranial Efficacy

Higher Selectivity for Mutant EGFR and Lower HER2 Inhibition Compared to Osimertinib

Lazertinib's kinase selectivity profile is a key differentiator. In vitro biochemical assays demonstrate potent inhibition of mutant EGFR isoforms (IC50 values of 1.7 nM for Del19/T790M and 2 nM for L858R/T790M) while showing significantly weaker activity against wild-type EGFR (IC50 = 76 nM) and the related kinase HER2 (IC50 = 364 nM) [1]. This selectivity is critical for minimizing on-target wild-type EGFR toxicities (e.g., rash, diarrhea) and off-target HER2 inhibition, which is linked to osimertinib's cardiotoxicity [2]. This quantitative selectivity profile supports the clinical observation of lower cardiac adverse events with lazertinib [3].

Kinase Selectivity EGFR HER2

Greater PFS Benefit in L858R Mutation Subgroup Compared to Other Third-Generation TKIs

A large Bayesian network meta-analysis of 23 trials evaluated the comparative efficacy of 11 EGFR-TKIs in specific mutation subgroups [1]. This analysis found that while furmonertinib provided the greatest PFS benefit for patients with EGFR exon 19 deletions, lazertinib was associated with the greatest PFS benefit for patients with the EGFR L858R point mutation [2]. This finding provides a quantitative, evidence-based rationale for selecting lazertinib over other third-generation TKIs (including osimertinib, aumolertinib, and furmonertinib) for preclinical models or clinical studies specifically focused on the L858R-mutant NSCLC population.

L858R Mutation Subgroup Analysis Personalized Medicine

Demonstrated Activity in NSCLC with Uncommon EGFR Mutations (G719X, S768I, L861Q)

Uncommon EGFR mutations (excluding exon 20 insertions) represent a therapeutic challenge due to reduced responsiveness to earlier-generation TKIs [1]. A dedicated phase II trial evaluated lazertinib monotherapy (240 mg daily) in 36 patients with NSCLC harboring uncommon EGFR mutations [2]. The study met its primary endpoint with an overall objective response rate (ORR) of 50.0% and a disease control rate of 88.9% [3]. Responses varied by mutation subtype: G719X (ORR 61%), S768I (ORR 60%), and L861Q (ORR 58%) [4]. This provides a quantitative evidence base for selecting lazertinib as a targeted agent for this specific, underserved patient population, for which other third-generation TKIs like osimertinib have limited prospective data.

Uncommon EGFR Mutations G719X S768I L861Q

Optimal Research and Procurement Applications for Lazertinib Based on Quantitative Evidence


First-Line EGFR-Mutant NSCLC Studies Prioritizing Cardiovascular Safety

Based on the direct head-to-head comparison from the MARIPOSA trial (Evidence Item 1), lazertinib is the preferred agent for preclinical or clinical research where patient cardiovascular safety is a primary concern. This includes studies enrolling elderly patients or those with a history of cardiac disease, where osimertinib's higher rates of QT prolongation (17% vs 9%) and LVEF decline (4% vs 1%) would be a significant confounding variable [1].

CNS Metastasis and Leptomeningeal Disease Research

Lazertinib's demonstrated high BBB penetration and strong intracranial activity (Evidence Item 2) make it the ideal candidate for any study involving NSCLC with brain or leptomeningeal metastases. Procurement for in vivo models of CNS disease or clinical trials focused on intracranial endpoints is strongly supported by its 90.6% intracranial disease control rate and 55% objective intracranial response rate in post-TKI settings [2].

Studies Targeting L858R-Mutant NSCLC Models

For research programs utilizing L858R-mutant cell lines or patient-derived xenografts (PDX), lazertinib offers a differentiated advantage. Network meta-analysis data (Evidence Item 4) rank lazertinib as the most effective third-generation TKI for prolonging PFS in this specific mutation subgroup, making it the optimal tool for studying L858R-driven oncogenesis and therapeutic response [3].

Investigation of Uncommon EGFR Mutations (G719X, S768I, L861Q)

Procurement of lazertinib is directly supported for studies addressing the therapeutic gap in uncommon EGFR-mutant NSCLC (Evidence Item 5). Phase II data show meaningful clinical activity with an ORR of 50% in this heterogeneous population, justifying its use as a positive control or investigational agent in models of G719X, S768I, or L861Q mutations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lazertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.